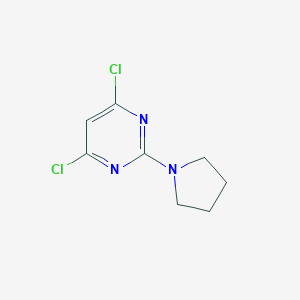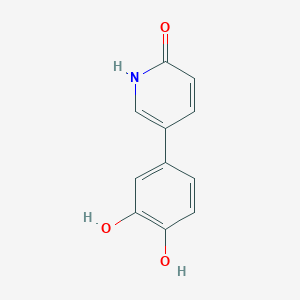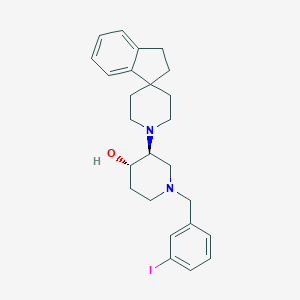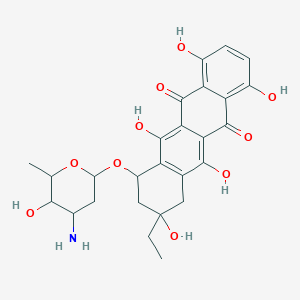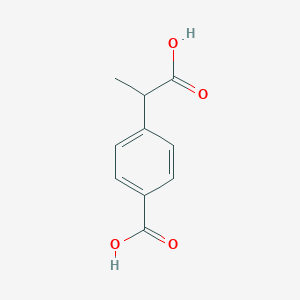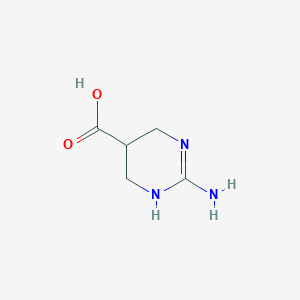
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (AP5) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of pyrimidine and has been found to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of these disorders.
Mécanisme D'action
The mechanism of action of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid involves its ability to inhibit the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory. However, overactivation of the NMDA receptor can lead to excitotoxicity, which is associated with neurological disorders such as epilepsy and Alzheimer's disease. By inhibiting the activity of the NMDA receptor, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can prevent excitotoxicity and potentially treat these disorders.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, motivation, and reward. Additionally, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid has been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of the NMDA receptor. This allows for the study of the role of this receptor in various biological processes. However, one limitation of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid is its potential toxicity. Studies have shown that high doses of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can lead to neurotoxicity and cell death.
Orientations Futures
There are several future directions for the study of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid. One direction is the development of more selective and potent NMDA receptor inhibitors. Another direction is the investigation of the potential therapeutic applications of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the antioxidant properties of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of the NMDA receptor makes it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as piperidine. This reaction results in the formation of ethyl 2-amino-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxylate, which can then be hydrolyzed to yield 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid.
Propriétés
Numéro CAS |
158832-73-6 |
|---|---|
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-3(2-8-5)4(9)10/h3H,1-2H2,(H,9,10)(H3,6,7,8) |
Clé InChI |
PZWMQJZDDYQYGN-UHFFFAOYSA-N |
SMILES |
C1C(CN=C(N1)N)C(=O)O |
SMILES canonique |
C1C(CN=C(N1)N)C(=O)O |
Synonymes |
5-Pyrimidinecarboxylicacid,2-amino-1,4,5,6-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
